Technical Guide: Sulfadimethoxine Sodium Salt Analytical Standard
Technical Guide: Sulfadimethoxine Sodium Salt Analytical Standard
Introduction: The Anchor of Veterinary Residue Analysis
Sulfadimethoxine sodium (CAS: 1037-50-9) is the highly water-soluble salt form of sulfadimethoxine, a long-acting sulfonamide antimicrobial widely used in veterinary medicine. In drug development and food safety analysis, this analytical standard serves a critical dual purpose: it acts as the primary reference material for quantifying drug residues in animal tissues (meat, milk) and serves as a quality control benchmark for pharmacokinetic studies.
For the analytical scientist, the sodium salt offers a distinct advantage over the free acid form: enhanced aqueous solubility . This property simplifies the preparation of stock solutions in aqueous-organic mixtures, reducing the risk of precipitation that often plagues the analysis of hydrophobic sulfonamides. However, this advantage introduces specific chemical behaviors in acidic liquid chromatography (LC) environments that must be understood to ensure data integrity.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The following data characterizes the analytical standard. Note the distinction between the salt form (used for standards) and the free acid (often the species detected).
| Property | Specification |
| Chemical Name | Sulfadimethoxine Sodium Salt |
| CAS Number | 1037-50-9 |
| Molecular Formula | C₁₂H₁₃N₄NaO₄S |
| Molecular Weight | 332.31 g/mol |
| Solubility | High in Water (>50 mg/mL); Soluble in Methanol; Sparingly soluble in Acetone.[1] |
| pKa | ~6.0 (sulfonamide group); The salt dissociates fully in water. |
| Appearance | White to creamy-white crystalline powder. |
| Storage | +2°C to +8°C; Protect from light (photosensitive). |
Critical Analytical Logic: Salt vs. Free Acid
Expert Insight: A common pitfall in sulfonamide analysis is the disconnect between the standard weighed and the species detected.
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Preparation: You weigh Sulfadimethoxine Sodium to create your stock solution because it dissolves instantly in water/methanol mixtures.
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Analysis: Most LC-MS/MS methods use an acidic mobile phase (e.g., 0.1% Formic Acid).
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The Shift: Upon injection into the acidic stream, the sodium salt is instantly protonated.
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Reaction:
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Detection: In positive ESI MS (+ESI), the molecule accepts a second proton to form the precursor ion
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Result: You are quantifying the protonated free acid (m/z 311.1), not the sodium salt (m/z 333).
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Validation Requirement: When calculating concentrations, you must apply a molecular weight correction factor (MWCF) if your calibration curve is reported as "free acid equivalents."
Regulatory Framework (MRLs)
The analytical sensitivity must match the Maximum Residue Limits (MRLs) established by global agencies.
| Matrix | EU MRL (Reg 37/2010) | FDA Tolerance | Codex Alimentarius |
| Muscle | 100 µg/kg | 0.1 ppm (100 µg/kg) | 100 µg/kg |
| Milk | 100 µg/kg | 0.01 ppm (10 µg/kg) | 25 µg/kg |
| Liver | 100 µg/kg | 0.1 ppm | 100 µg/kg |
Note: The EU regulates "Total Sulfonamides" (parent + metabolites) often requiring hydrolysis steps, whereas FDA often targets the parent drug.
Experimental Protocol: LC-MS/MS Workflow
This protocol describes the quantification of Sulfadimethoxine in bovine milk. It utilizes a QuEChERS-based approach modified for high-protein matrices.
Sample Preparation Workflow
The following diagram illustrates the extraction logic, designed to break protein binding and remove lipids.
Figure 1: Modified QuEChERS extraction workflow for sulfonamide residues in milk.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 5500 or Agilent 6495). Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.[2]
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 0.4 mL/min.
MS Transitions (Positive ESI):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
|---|---|---|---|---|
| Sulfadimethoxine | 311.1 | 156.1 | 108.1 | 22 / 35 |
| Sulfadimethoxine-d6 (IS) | 317.1 | 162.1 | 114.1 | 22 / 35 |
Self-Validating Step: The ratio of the Quant/Qual ion abundance must match the reference standard within ±20% (EU criteria) or ±30% (FDA criteria).
Handling, Stability & Storage
Stock Solution Preparation
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Solvent: Dissolve 10.0 mg Sulfadimethoxine Sodium in 10 mL of Methanol:Water (50:50) .
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Reasoning: Pure methanol can sometimes cause precipitation of sodium salts; water ensures solvation, while methanol prevents microbial growth.
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Concentration: This yields a 1.0 mg/mL (1000 ppm) stock.
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Storage: Store at -20°C in amber glass vials. Stable for 6 months.
Stability Hazards
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Photodegradation: Sulfonamides are sensitive to UV light. Always use amber glassware.
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Hygroscopicity: The sodium salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture condensation, which alters the effective weight.
Troubleshooting Common Issues
| Issue | Root Cause | Corrective Action |
| Retention Time Drift | pH fluctuation in mobile phase. | Ensure Formic Acid is fresh; sulfonamide retention is highly pH-dependent (pKa ~6.0). |
| Low Recovery | Protein binding in matrix. | Use acidified acetonitrile (1% FA) during extraction to disrupt protein-drug interactions. |
| Ion Suppression | Phospholipids in matrix. | Use a dSPE cleanup step with Zirconia or C18 to remove lipids. |
References
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European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[3] Official Journal of the European Union. Link
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U.S. Food and Drug Administration (FDA). (2019). Multiresidue Method for the Determination of Veterinary Drugs in Milk using LC-MS/MS.[2][4] Laboratory Information Bulletin 4443. Link
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Codex Alimentarius. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.[5] CX/MRL 2-2018. Link
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PubChem. (2024).[6] Sulfadimethoxine Sodium Compound Summary. National Center for Biotechnology Information. Link
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Sigma-Aldrich. (2024). Sulfadimethoxine Sodium Salt Analytical Standard Safety Data Sheet.Link
Sources
- 1. Sulfadimethoxine Sodium Salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. researchgate.net [researchgate.net]
- 4. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 5. Maximum Residue Limits | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 6. Sulfadimethoxine Sodium | C12H13N4NaO4S | CID 13384041 - PubChem [pubchem.ncbi.nlm.nih.gov]
